molecular formula C18H18N4OS2 B2771557 2-((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-benzylacetamide CAS No. 385420-89-3

2-((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-benzylacetamide

Cat. No.: B2771557
CAS No.: 385420-89-3
M. Wt: 370.49
InChI Key: GAXXHSUQIBUYEP-UHFFFAOYSA-N
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Description

2-((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-benzylacetamide is a complex organic compound with a unique structure that includes a thieno[2,3-d]pyrimidin core, an amino group, and a benzylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the core thieno[2,3-d]pyrimidin structure. One common approach is the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and alkylating agents. The reaction conditions often require heating under reflux in formamide to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and safety. The use of automated systems for monitoring reaction parameters and optimizing conditions can also be beneficial.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thioether group can be oxidized to a sulfoxide or sulfone.

  • Reduction: : The amino group can be reduced to an amine.

  • Substitution: : The benzylacetamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Using nucleophiles such as amines or alcohols in the presence of a suitable solvent.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Formation of secondary or tertiary amines.

  • Substitution: : Formation of various substituted benzylacetamide derivatives.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe for studying biological systems or as an inhibitor for specific enzymes.

  • Medicine: : It has potential therapeutic applications, possibly as an antiviral or anticancer agent.

  • Industry: : It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system or industrial process .

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the thieno[2,3-d]pyrimidin core and the benzylacetamide group. Similar compounds might include other thieno[2,3-d]pyrimidin derivatives or benzylacetamide derivatives, but the combination of these features in this particular compound sets it apart.

List of Similar Compounds

  • Thieno[2,3-d]pyrimidin derivatives

  • Benzylacetamide derivatives

  • Other multicomponent reaction products

This compound's unique structure and potential applications make it a valuable subject of study in various scientific fields. Its synthesis, reactions, and applications highlight its versatility and importance in advancing research and development.

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Properties

IUPAC Name

2-[(12-amino-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-10-yl)sulfanyl]-N-benzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS2/c19-16-15-12-7-4-8-13(12)25-17(15)22-18(21-16)24-10-14(23)20-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,20,23)(H2,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXXHSUQIBUYEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=NC(=NC(=C23)N)SCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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